(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal
CAS No.: 93417-41-5
Cat. No.: VC0042541
Molecular Formula: C₁₉H₂₆O₁₁
Molecular Weight: 430.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93417-41-5 |
|---|---|
| Molecular Formula | C₁₉H₂₆O₁₁ |
| Molecular Weight | 430.4 |
| IUPAC Name | (2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal |
| Standard InChI | InChI=1S/C19H26O11/c20-6-10(22)13(24)16(11(23)7-21)29-19-15(26)14(25)17-12(28-19)8-27-18(30-17)9-4-2-1-3-5-9/h1-6,10-19,21-26H,7-8H2/t10-,11+,12+,13+,14+,15+,16+,17+,18?,19+/m0/s1 |
| SMILES | C1C2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)OC(O1)C3=CC=CC=C3 |
Introduction
Structural Characteristics
(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal possesses a complex structure characterized by multiple stereogenic centers that define its three-dimensional architecture and biological activity. The compound features a bicyclic structure comprising a hexahydropyrano[3,2-d] dioxin ring system, which forms the core scaffold of the molecule. This bicyclic system is further linked to a tetrahydroxyhexanal moiety through a glycosidic bond, creating an intricate carbohydrate-based framework with multiple functional groups. The presence of numerous hydroxyl groups (-OH) at specific stereochemical positions (designated by the R and S notations in the compound name) contributes to the compound's hydrophilicity and potential for hydrogen bonding with biological targets such as enzymes or receptors. The phenyl group attached to the dioxin ring adds a hydrophobic component to the molecule, potentially influencing its solubility characteristics and interactions with non-polar regions of biological molecules.
Synthesis and Preparation
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.3234 mL | 11.6171 mL | 23.2342 mL |
| 5 mM | 0.4647 mL | 2.3234 mL | 4.6468 mL |
| 10 mM | 0.2323 mL | 1.1617 mL | 2.3234 mL |
The values in the table represent the volume of solvent needed to achieve the desired concentration when dissolving the specified amount of compound . To enhance solubility during preparation, it is recommended to heat the tube containing the compound to 37°C and then place it in an ultrasonic bath for some time, which can help overcome solubility challenges that might be encountered with this complex carbohydrate structure .
Physical and Chemical Properties
(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal exhibits physical and chemical properties that are characteristic of complex carbohydrates with multiple functional groups. The compound's solubility is influenced by its numerous hydroxyl groups, which enhance water solubility through hydrogen bonding with water molecules, while the presence of the phenyl group introduces a degree of lipophilicity that may affect its solubility in organic solvents . For research applications, the selection of appropriate solvents for stock solution preparation is crucial, with recommendations suggesting that solvent choice should be based on the specific solubility profile of the compound to ensure complete dissolution and stability . The compound's molecular weight of 430.4 g/mol places it in a range where membrane permeability may be limited without active transport mechanisms, a consideration that could be relevant for its potential biological applications.
| Property | Value/Description |
|---|---|
| CAS Number | 93417-41-5 |
| Molecular Formula | C19H26O11 |
| Molecular Weight | 430.4 g/mol |
| Physical State | Likely a solid at room temperature (based on similar carbohydrates) |
| Solubility | Likely soluble in polar solvents; specific solubility parameters not provided in search results |
| Storage Recommendations | Stock solutions: -80°C (use within 6 months); -20°C (use within 1 month) |
| Stability Considerations | Avoid repeated freezing and thawing; potential degradation at higher temperatures |
| Functional Groups | Multiple hydroxyl groups, aldehyde, phenyl ring, glycosidic linkage, acetal |
| Reactivity | Aldehyde group susceptible to oxidation/reduction; hydroxyl groups can be derivatized |
This comprehensive profile of physical and chemical properties provides essential information for researchers working with this compound, enabling appropriate handling, storage, and experimental design considerations to maximize research outcomes and ensure reproducible results . The complex structural features, particularly the multiple stereogenic centers and diverse functional groups, contribute to the compound's unique physical and chemical behavior, which must be taken into account when designing experiments or synthetic strategies involving this molecule .
Biological Activity and Research Applications
(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal and structurally related compounds have significant applications in glycochemistry and biochemical research, particularly in the context of sialic acid chemistry. Sialic acids are important terminal residues in many biologically significant glycans of mammals, commonly found as α-glycosides that play crucial roles in cellular recognition processes, immune function, and pathogen interactions . The complex structure of sialic acid, featuring an anomeric center with carboxyl and methylene substituents, presents synthetic challenges for preparing the α-glycoside, which has traditionally impeded biological and therapeutic studies on sialic acid-containing glycans . Compounds such as the one under discussion may serve as intermediates or structural analogs in methodologies developed to overcome these synthetic obstacles, potentially enabling more efficient access to biologically relevant sialic acid-containing structures .
Research involving this compound class is particularly relevant to the development of robust methods for selective α-glycosidation of sialic acid. Advanced approaches utilizing macrobicyclized sialic acid donors as synthetic equivalents of structurally constrained oxocarbenium ions have been developed to impart the desired stereoselectivity in glycosylation reactions . These methodologies demonstrate broad substrate scope and applicability in the preparation of diverse sialic acid-containing architectures, which are essential for studying the biological roles of these molecules and developing potential therapeutic applications . The structural features of the compound, particularly its multiple stereogenic centers and protected carbohydrate framework, make it relevant to research focused on stereoselective synthesis of complex glycans with defined three-dimensional architectures .
The biological significance of compounds related to (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal extends to various areas of glycobiology and medicinal chemistry. Sialic acid-containing glycans are known to be involved in numerous biological processes including cell-cell recognition, immune regulation, and pathogen binding, making synthetic access to these structures valuable for studying these phenomena at the molecular level . The development of efficient synthetic routes to specific glycan structures enables researchers to prepare defined molecular probes for investigating structure-activity relationships in glycobiology, potentially leading to new insights into disease mechanisms and therapeutic opportunities . Additionally, synthetic glycans can serve as standards for analytical method development, facilitating the characterization and quantification of naturally occurring carbohydrate structures in biological samples .
Table 3: Research Applications of (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal and Related Compounds
| Research Area | Potential Applications |
|---|---|
| Synthetic Carbohydrate Chemistry | Development of stereoselective glycosylation methods; Protection group strategies; Synthesis of complex glycans |
| Glycobiology | Preparation of defined glycan structures for biological studies; Investigation of carbohydrate-protein interactions |
| Medicinal Chemistry | Design and synthesis of glycomimetics; Development of carbohydrate-based therapeutics |
| Analytical Chemistry | Use as standards for glycan analysis; Method development for carbohydrate characterization |
| Materials Science | Preparation of carbohydrate-based materials with defined structures; Development of glycoconjugates |
| Enzyme Research | Studies on glycosyltransferases and glycosidases; Investigation of enzyme specificity |
This compound's value extends beyond basic research into potential pharmaceutical applications. Glycoconjugates and glycomimetics have emerged as important classes of therapeutic candidates, with applications in areas such as anti-cancer vaccines, anti-adhesion therapies, and immunomodulation . The development of efficient synthetic methods for preparing structurally defined glycans, facilitated by compounds such as the one under discussion, contributes to advancing these therapeutic approaches toward clinical applications . The precise control over stereochemistry and functional group arrangement that can be achieved through modern synthetic methods is essential for creating glycan-based molecules with specific biological activities, highlighting the importance of compounds like (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal in the broader context of glycoscience and its applications .
Current Research Findings
Recent research involving compounds structurally related to (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal has focused on addressing longstanding challenges in the synthesis of sialic acid-containing glycans with controlled stereochemistry. A significant advancement in this field involves the development of constrained sialic acid donors that enable selective synthesis of α-glycosides, addressing a major synthetic obstacle that has historically limited research on these biologically important molecules . These methodologies employ macrobicyclized sialic acid donors as synthetic equivalents of structurally constrained oxocarbenium ions, which impart remarkable stereoselectivity in glycosylation reactions and demonstrate broad substrate compatibility . This approach represents a substantial improvement over traditional methods for sialic acid glycosylation, which often suffer from poor stereoselectivity and limited scope, thereby expanding the toolkit available to researchers studying sialic acid-containing structures .
| Research Focus | Key Findings | Potential Impact |
|---|---|---|
| Stereoselective Sialic Acid Glycosylation | Development of macrobicyclized sialic acid donors for selective α-glycoside synthesis | Enables access to previously challenging glycan structures with potential biological significance |
| Neuraminidase Biosensing | Application of sialosides in developing selective biosensors for neuraminidase activity | Potential diagnostic applications for diseases involving altered sialidase activity |
| Sulfated Ganglioside Synthesis | Integrated chemoenzymatic approaches to construct libraries of sulfated and sialylated glycans | Facilitates systematic study of structure-activity relationships in glycobiology |
| Anticancer Vaccine Development | Stereoselective synthesis of Sialyl Lewis a antigen and conjugation to bacteriophage Qβ | Advances in carbohydrate-based immunotherapeutics for cancer treatment |
| Fluorescent Glycolipid Probes | Creation of labeled glycosphingolipids for membrane interaction studies | Tools for investigating glycolipid dynamics in cellular membranes |
| N-Glycan Synthesis | Chemical and chemoenzymatic strategies for complex-type N-glycans | Expands access to structurally diverse glycoconjugates for biological studies |
The continuing evolution of synthetic methodologies for complex carbohydrates, exemplified by research involving compounds such as (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal, provides essential tools that enable researchers to explore the rich structural diversity and biological significance of glycans . These advancements contribute to bridging the gap between synthetic carbohydrate chemistry and biological applications, potentially accelerating discoveries in glycobiology and the development of carbohydrate-based therapeutics . The ability to precisely control stereochemistry and functional group arrangement in complex carbohydrates represents a significant achievement in synthetic organic chemistry, with far-reaching implications for glycobiology research and its translation to clinical applications .
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